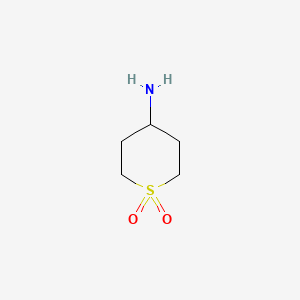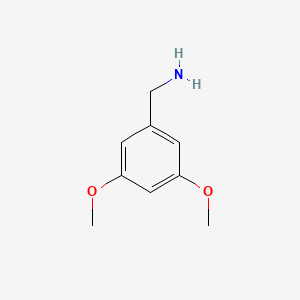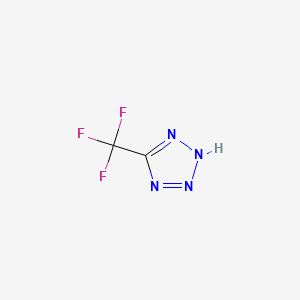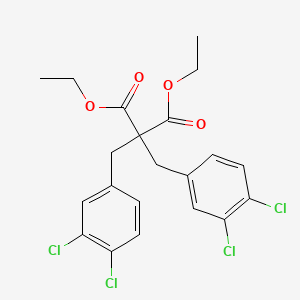
β-D-Fructofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-fructofuranose is a carbohydrate derivative that includes a five-membered ring system consisting of four carbon atoms and one oxygen atom . It contains a total of 24 bonds, including 12 non-H bonds, 2 rotatable bonds, 1 five-membered ring, 5 hydroxyl groups, 2 primary alcohols, 2 secondary alcohols, 1 ether (aliphatic), and 1 Oxolane .
Synthesis Analysis
The production of fructo-oligosaccharides (FOS) involves transfructosylation reactions where fructosyltransferases act as biocatalysts . The enzyme β-fructofuranosidase from the yeast Rhodotorula dairenensis has been characterized biochemically . This enzyme shows broad substrate specificity, hydrolyzing sucrose, 1-kestose, nystose, leucrose, raffinose, and inulin .Molecular Structure Analysis
The molecular mass of the enzyme β-fructofuranose was estimated to be 680 kDa by analytical gel filtration and 172 kDa by sodium dodecyl sulfate-polyacrylamide gel electrophoresis . The N-linked carbohydrate accounts for 16% of the total mass .Wissenschaftliche Forschungsanwendungen
Verbesserung der Ernährung
β-D-Fructofuranose wird in der Lebensmittelindustrie zur Verbesserung der Ernährung eingesetzt. Sie wird auf Klettenwurzel angewendet, um funktionelle Substanzen zu erhöhen . Das Enzym DFA-IIIase aus Duffyella gerundensis A4 wird zur Verarbeitung von Klettenwurzel verwendet, wodurch die Produktion von Inulobiose, einem präbiotischen Fructooligosaccharid, erhöht wird . Dieser Prozess nutzt das Polysaccharid Inulin, um die Ernährung und Gesundheit zu verbessern .
Präbiotische Eigenschaften
This compound besitzt präbiotische Eigenschaften. Sie ist ein Bestandteil von Fructo- und Galactooligosacchariden (FOS und GOS), die unverdauliche Oligosaccharide mit präbiotischen Eigenschaften sind . Diese Oligosaccharide können in eine Vielzahl von Produkten eingearbeitet werden .
Kalorienarme Süßstoffe
FOS und GOS, die this compound enthalten, sind kalorienarme Süßstoffe . Sie tragen zur Kontrolle des Körpergewichts bei und vermitteln ein Sättigungsgefühl .
Linderung von Verstopfung
This compound kann als Bestandteil von FOS und GOS zur Linderung von Verstopfung beitragen .
Niedriger glykämischer Index
FOS und GOS haben einen niedrigen glykämischen Index . Dies macht sie für den Verzehr durch Personen mit Diabetes geeignet .
Nicht kariogen
This compound ist als Bestandteil von FOS und GOS nicht kariogen . Das bedeutet, dass es nicht zur Entstehung von Karies beiträgt .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Fructo- and galacto-oligosaccharides (FOS and GOS) are widely known because of their prebiotic properties. They are low caloric sweeteners, give a feeling of satiety, contribute to body weight control, relieve constipation, have a low glycemic index, and are not cariogenic . The likelihood of allergic reactions to the β‐fructofuranosidase from S. cerevisiae strain INV is expected not to exceed the likelihood of allergic reactions to tomato .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for beta-D-fructofuranose involves the conversion of D-glucose to D-fructose followed by the formation of a furanose ring.", "Starting Materials": [ "D-glucose", "Acetic anhydride", "Sodium acetate", "Methanol", "Hydrogen chloride", "Sodium hydroxide", "Water" ], "Reaction": [ "D-glucose is reacted with acetic anhydride and sodium acetate in methanol to form D-glucose pentaacetate.", "D-glucose pentaacetate is hydrolyzed with hydrogen chloride to form D-glucose.", "D-glucose is reacted with sodium hydroxide to form D-fructose.", "D-fructose is reacted with hydrochloric acid to form a mixture of alpha-D-fructofuranose and beta-D-fructofuranose.", "The mixture is separated using chromatography to obtain pure beta-D-fructofuranose." ] } | |
CAS-Nummer |
53188-23-1 |
Molekularformel |
C6H12O6 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
(2R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3?,4?,5?,6-/m1/s1 |
InChI-Schlüssel |
RFSUNEUAIZKAJO-LTQQEKPISA-N |
Isomerische SMILES |
C(C1C(C([C@](O1)(CO)O)O)O)O |
SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O |
melting_point |
119-122°C |
Andere CAS-Nummern |
57-48-7 53188-23-1 |
Physikalische Beschreibung |
Solid |
Löslichkeit |
778 mg/mL at 20 °C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of β-D-fructose?
A1: The molecular formula for β-D-fructose is C6H12O6, and its molecular weight is 180.16 g/mol.
Q2: How can you differentiate between α-D-fructofuranose and β-D-fructofuranose using NMR spectroscopy?
A2: NMR studies demonstrated that rat hepatic 6-phosphofructo-2-kinase exclusively produces β-D-fructose-2,6-bisphosphate from β-D-fructose-6-phosphate. A specific long-range coupling constant (4JH-3, P-2) of 1.06 Hz between P-2 and H-3, characteristic of the β-anomer, was observed. The absence of a similar coupling to the H-1a peak further confirmed the absence of the α-anomer. []
Q3: Does the molecular mobility of β-D-fructose in its amorphous solid state change with time?
A3: Yes, the molecular mobility of amorphous β-D-fructose is affected by physical aging. Studies using thermally stimulated depolarization currents (TSDC) have shown that the slower motional modes of the secondary relaxation in amorphous fructose exhibit a significant dependence on aging, indicating structural relaxation within the glass. []
Q4: How does β-D-fructose influence adenine aggregation, and what is the biological relevance?
A4: β-D-fructose exhibits a relatively weak cosolvent effect on adenine aggregation compared to other sugars like D-galactose. Molecular mechanics simulations suggest that this difference arises from the inability of β-D-fructose, with its two polar faces, to effectively engage in CH-pi stacking interactions with the aromatic structure of adenine. In contrast, β-D-galactopyranose, with its apolar surface, readily forms CH-pi stacking interactions, promoting adenine solubility. []
Q5: Can β-D-fructose form complexes with metal ions?
A5: Yes, research has demonstrated the formation of a stable complex between Zn(II) and β-D-fructose 2,6-bisphosphate. This complex activates enzymes like bis(5'-guanosyl)tetraphosphatase and dinucleoside triphosphatase, which can be subsequently inhibited by Zn(II). []
Q6: How does β-D-fructose influence ascorbate transport in biological systems?
A6: While β-D-fructose itself doesn't directly impact ascorbate transport, α-D-glucose and related analogues like 3-O-methyl-D-glucose competitively inhibit ascorbate transport in retinal capillary pericytes [] and retinal pigment epithelial cells []. This suggests a shared facilitated carrier diffusion system for ascorbate and specific sugar analogues. Notably, β-D-fructose does not show this inhibitory effect, indicating structural specificity for the transporter.
Q7: How is computational chemistry used to study β-D-fructose and its derivatives?
A8: Computational methods like density functional theory (DFT) are valuable tools in studying β-D-fructose. For example, DFT calculations were crucial in identifying the structure of radiation-induced radicals in β-D-fructose single crystals, providing insights into their hyperfine coupling tensors and molecular geometries. []
Q8: Have there been any studies exploring the structure-activity relationships (SAR) of β-D-fructose derivatives?
A9: Yes, research exploring nitrogen-in-the-ring analogs of β-D-fructose, specifically 2,5-dideoxy-2,5-imino-D-mannitol (a mimic of this compound), revealed its potent inhibitory activity against mammalian β-galactosidases. This finding highlights the impact of structural modifications on the biological activity of sugar derivatives. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1297386.png)









![8-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1297412.png)
